molecular formula C23H33N3O2 B3800538 (3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

Cat. No.: B3800538
M. Wt: 383.5 g/mol
InChI Key: YJCRQXKIKLWMBP-FGZHOGPDSA-N
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Description

(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy-dimethylphenyl group, and a pyridin-2-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Methoxy-Dimethylphenyl Group: This step involves the alkylation of the piperidine ring with a methoxy-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Pyridin-2-ylethyl Group: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a pyridin-2-ylethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in anhydrous solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: The compound is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(4-methoxyphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
  • (3R,4R)-1-[(4-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
  • (3R,4R)-1-[(4-methoxy-2-methylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups on the phenyl ring, along with the pyridin-2-ylethyl group, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-17-18(2)23(28-4)9-8-19(17)15-26-14-11-21(22(27)16-26)25(3)13-10-20-7-5-6-12-24-20/h5-9,12,21-22,27H,10-11,13-16H2,1-4H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCRQXKIKLWMBP-FGZHOGPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC(C(C2)O)N(C)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)CN2CC[C@H]([C@@H](C2)O)N(C)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 5
(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
(3R,4R)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-[methyl(2-pyridin-2-ylethyl)amino]piperidin-3-ol

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